N3-L-Dab(Fmoc)-OH structure and chemical formula.
N3-L-Dab(Fmoc)-OH structure and chemical formula.
An In-depth Technical Guide to N3-L-Dab(Fmoc)-OH: Structure, Properties, and Applications in Bioconjugation
Introduction
N-(9-fluorenylmethoxycarbonyl)-3-azido-L-2,4-diaminobutyric acid, commonly abbreviated as N3-L-Dab(Fmoc)-OH, is a synthetic amino acid derivative that has become an indispensable tool in the fields of chemical biology, drug discovery, and materials science. Its unique structure, featuring a bioorthogonal azide moiety and an Fmoc protecting group, makes it ideally suited for the precise, site-specific modification of peptides and proteins. This guide provides a comprehensive overview of the chemical properties, structure, and, most importantly, the experimental applications of N3-L-Dab(Fmoc)-OH, with a focus on its use in solid-phase peptide synthesis and subsequent bioconjugation via click chemistry.
Chemical Structure and Properties
The core of N3-L-Dab(Fmoc)-OH's utility lies in its molecular architecture. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amine, making it fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The key feature is the azido (-N3) group on the side chain, which is a versatile chemical handle. This azide is stable under the conditions of peptide synthesis but can readily participate in highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3][4]
Below is a table summarizing the key quantitative and qualitative data for N3-L-Dab(Fmoc)-OH.
| Property | Value |
| Chemical Formula | C19H18N4O4 |
| Molecular Weight | 366.37 g/mol [1] |
| CAS Number | 942518-20-9 |
| Appearance | Light yellow solid powder |
| Synonyms | Fmoc-γ-azidohomoalanine, Fmoc-Dab(N3)-OH |
| Key Functional Groups | Fmoc (α-amine protection), Azide (-N3 on side chain), Carboxylic acid |
| Primary Application | Introduction of an azide handle into peptides for bioconjugation |
| Solubility | Soluble in organic solvents like DMF and DMSO |
| Storage Conditions | Cool, dry place (≤25°C) or at -20°C for long-term storage |
Experimental Protocols
The primary application of N3-L-Dab(Fmoc)-OH is a two-stage process: first, its incorporation into a peptide sequence during SPPS, and second, the subsequent conjugation of the azide-containing peptide to a molecule of interest bearing an alkyne group.
Protocol 1: Incorporation of N3-L-Dab(Fmoc)-OH into Peptides via SPPS
This protocol outlines the manual incorporation of N3-L-Dab(Fmoc)-OH into a peptide chain on a solid support resin.
Materials:
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Fmoc-Rink Amide resin (or other suitable resin)
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N3-L-Dab(Fmoc)-OH
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Other Fmoc-protected amino acids
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Coupling reagents: PyBOP or HBTU/HOBt
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N,N'-Diisopropylethylamine (DIPEA)
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N,N-Dimethylformamide (DMF)
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20% Piperidine in DMF
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Dichloromethane (DCM)
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Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
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Diethyl ether
Methodology:
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Resin Swelling: The resin is swelled in DMF for 30 minutes in a reaction vessel.
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Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treating with 20% piperidine in DMF. This is typically a two-step process: a brief 5-minute treatment followed by a longer 15-minute treatment. The resin is then washed thoroughly with DMF and DCM.
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Amino Acid Coupling:
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In a separate vial, N3-L-Dab(Fmoc)-OH (typically 3 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with a coupling reagent such as PyBOP (3 eq.) and a base like DIPEA (6 eq.).
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This activated amino acid solution is then added to the deprotected peptide-resin.
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The coupling reaction is allowed to proceed for 2-4 hours at room temperature with agitation. For N3-L-Dab(Fmoc)-OH, PyBOP is often recommended over HBTU to avoid potential side reactions and ensure efficient coupling.
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Washing: After the coupling is complete, the resin is washed extensively with DMF and DCM to remove any unreacted reagents.
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Chain Elongation: The steps of deprotection and coupling are repeated for each subsequent amino acid in the desired peptide sequence.
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Final Deprotection and Cleavage: Once the peptide sequence is fully assembled, the terminal Fmoc group is removed. The peptide is then cleaved from the resin and all side-chain protecting groups are removed by treatment with a cleavage cocktail. The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and dried.
Protocol 2: On-Resin Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an alkyne-containing molecule to the azide-functionalized peptide while it is still attached to the solid support.
Materials:
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Azide-functionalized peptide-resin from Protocol 1
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Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug molecule)
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Copper(I) source: Copper(II) sulfate (CuSO4) and a reducing agent like sodium ascorbate, or a direct Cu(I) source like copper(I) iodide (CuI).
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Copper ligand (optional but recommended): A ligand such as THPTA or TBTA can stabilize the Cu(I) oxidation state and improve reaction efficiency.
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Solvent: A degassed mixture of DMF and water is commonly used.
Methodology:
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Resin Preparation: The azide-containing peptide-resin is swelled in the chosen reaction solvent.
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Click Reaction Cocktail Preparation: In a separate vial, the alkyne-containing molecule (typically 5-10 equivalents) and the copper source (e.g., CuSO4, 1 eq.) are dissolved in the solvent. If a ligand is used, it is added at this stage. A freshly prepared solution of sodium ascorbate (5 eq.) is also made.
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Reaction Initiation: The solution containing the alkyne and copper is added to the resin. The reaction is initiated by the addition of the sodium ascorbate solution.
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Reaction Progression: The reaction mixture is agitated at room temperature for 6-24 hours. The progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.
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Washing: Upon completion, the resin is thoroughly washed with DMF, water, and DCM to remove the copper catalyst and excess reagents. The "clicked" peptide can then be cleaved from the resin as described in Protocol 1.
Experimental Workflow and Signaling Pathway Visualization
While N3-L-Dab(Fmoc)-OH is not directly involved in biological signaling pathways, it is a key reagent in the synthesis of peptide-based tools used to study these pathways. The following diagram illustrates the general experimental workflow for creating a functionalized peptide probe using this amino acid.
Caption: Workflow for synthesizing a functionalized peptide using N3-L-Dab(Fmoc)-OH.
This diagram illustrates the logical progression from a basic starting material to a final, functional bioconjugate ready for use in various research applications, including the investigation of cellular signaling.
Conclusion
N3-L-Dab(Fmoc)-OH is a powerful and versatile chemical tool that enables the straightforward introduction of an azide group into synthetic peptides. This functionality, combined with the robustness of click chemistry, provides researchers with a reliable method for creating custom peptide-based probes, therapeutics, and other advanced biomaterials. The detailed protocols and workflow provided in this guide offer a solid foundation for the successful application of this important synthetic amino acid in a variety of research and development settings.
